Cas no 2229512-23-4 (1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol)

1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol
- 2229512-23-4
- EN300-1973731
-
- インチ: 1S/C11H12F4O2/c1-6-3-8(12)7(9(4-6)17-2)5-10(16)11(13,14)15/h3-4,10,16H,5H2,1-2H3
- InChIKey: GIMFKRPOXMIFLY-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C)=CC(=C1CC(C(F)(F)F)O)OC
計算された属性
- せいみつぶんしりょう: 252.07734227g/mol
- どういたいしつりょう: 252.07734227g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 29.5Ų
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1973731-0.25g |
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol |
2229512-23-4 | 0.25g |
$1156.0 | 2023-09-16 | ||
Enamine | EN300-1973731-10.0g |
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol |
2229512-23-4 | 10g |
$5405.0 | 2023-06-01 | ||
Enamine | EN300-1973731-10g |
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol |
2229512-23-4 | 10g |
$5405.0 | 2023-09-16 | ||
Enamine | EN300-1973731-1g |
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol |
2229512-23-4 | 1g |
$1256.0 | 2023-09-16 | ||
Enamine | EN300-1973731-0.5g |
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol |
2229512-23-4 | 0.5g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-1973731-5.0g |
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol |
2229512-23-4 | 5g |
$3645.0 | 2023-06-01 | ||
Enamine | EN300-1973731-0.05g |
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol |
2229512-23-4 | 0.05g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1973731-0.1g |
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol |
2229512-23-4 | 0.1g |
$1106.0 | 2023-09-16 | ||
Enamine | EN300-1973731-1.0g |
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol |
2229512-23-4 | 1g |
$1256.0 | 2023-06-01 | ||
Enamine | EN300-1973731-2.5g |
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol |
2229512-23-4 | 2.5g |
$2464.0 | 2023-09-16 |
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol 関連文献
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-olに関する追加情報
Professional Introduction to Compound with CAS No. 2229512-23-4 and Product Name: 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol
The compound with the CAS number 2229512-23-4 and the product name 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The unique structural features of this molecule, including its trifluoromethyl and fluoro substituents, contribute to its distinctive chemical properties and potential therapeutic applications.
In recent years, there has been a growing focus on the development of novel fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of multiple fluorine atoms in 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol not only influences its electronic distribution but also enhances its lipophilicity, which is crucial for drug absorption and distribution. These characteristics make it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of this compound is its potential role in the development of new therapeutic agents. The structural motif 3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol suggests a possible interaction with enzymes or receptors involved in various disease pathways. For instance, studies have indicated that fluorinated aromatic compounds can modulate the activity of enzymes such as kinases and proteases, which are often implicated in cancer and inflammatory diseases. The methoxy and methyl groups further fine-tune the electronic properties of the molecule, allowing for precise targeting of biological systems.
Recent research has highlighted the importance of fluorine substitution in enhancing the pharmacological properties of small molecules. The trifluoromethyl group, in particular, is known to increase the metabolic stability and binding affinity of drug candidates. In the context of 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol, this group likely contributes to its resistance to degradation by metabolic enzymes, thereby extending its half-life in vivo. This characteristic is particularly valuable for drugs that require prolonged therapeutic effects.
The combination of fluoro and methoxy substituents on the aromatic ring also plays a critical role in determining the biological activity of this compound. These groups can influence both the solubility and binding affinity of the molecule. For example, the methoxy group can enhance solubility in aqueous environments while maintaining good penetration into lipid membranes. This balance is essential for achieving optimal pharmacokinetic profiles.
Moreover, the structural complexity of 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol allows for further derivatization and optimization. Medicinal chemists can modify various functional groups while retaining the core scaffold to explore new biological activities or improve existing ones. This flexibility makes it a valuable starting point for developing novel drug candidates.
In conclusion, 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and favorable chemical properties make it an attractive candidate for further investigation into various therapeutic areas. As research continues to uncover new applications for fluorinated compounds, this molecule is likely to play a crucial role in the development of next-generation pharmaceuticals.
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